N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonyl glycine derivative. This compound features a sulfonyl group attached to a glycine moiety, along with substituents of 4-fluorophenyl and 4-methylphenyl groups. It is recognized for its potential biological activities and serves as a building block in synthetic organic chemistry.
The compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It is utilized in various scientific studies due to its unique structural properties and potential applications in medicinal chemistry.
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group () bonded to an amine. This compound is specifically categorized as a sulfonyl glycine, indicating its structural relationship with amino acids.
The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves several key steps:
For large-scale production, continuous flow reactors and automated purification systems are often employed to optimize yield and purity. Reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to ensure efficiency.
The molecular formula of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is , with a molecular weight of approximately 295.36 g/mol. The structure includes:
The presence of the fluorine atom in the 4-position of the phenyl ring can influence the compound's electronic properties, potentially enhancing its reactivity and interactions with biological targets.
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism of action for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, particularly enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues within proteins, potentially inhibiting their activity. This interaction modulates various biochemical pathways, leading to observed biological effects, such as antimicrobial or anti-inflammatory actions.
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several significant applications in scientific research:
This compound exemplifies the versatility of sulfonamide derivatives in both synthetic chemistry and biological research, highlighting its importance across multiple scientific disciplines.
Sulfonyl glycine derivatives emerged prominently in the late 20th century as researchers explored sulfonamide modifications to enhance pharmacokinetic properties. Early literature referred to these compounds using non-systematic names based on parent structures (e.g., "N-tosyl-N-aryl glycines"). The current compound exemplifies the evolution toward precise IUPAC nomenclature that unambiguously defines regiochemistry. Its standardized name, 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid, specifies:
This contrasts with legacy names like "N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine" seen in pre-2000s catalogs, which omitted atomic connectivity rules. The CAS registry (357212-95-4) now provides a unique identifier resolving nomenclature ambiguities across databases [3].
Synthetic routes have advanced from early batch processes to continuous flow systems optimizing yield and purity. Laboratory-scale synthesis proceeds via a two-step approach:
Industrial manufacturing employs continuous flow reactors with tight parameter control:
Table 1: Key Identifiers and Properties of N-(4-Fluorophenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 357212-95-4 | |
| Alternative CAS | 333456-97-6 (isomer) | [3] |
| Molecular Formula | C₁₅H₁₄FNO₄S | [1] [3] |
| Molecular Weight | 323.34 g/mol | [3] |
| IUPAC Name | 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid | |
| SMILES | CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | [3] |
| Key Synthetic Intermediate | Methyl 2-[N-(4-fluorophenyl)-4-methylbenzenesulfonamido]acetate (CAS 1562441-57-9) | [8] |
Positional isomerism in this compound’s aromatic rings dramatically alters electronic properties and biological activity. Three key isomers illustrate this:
Electronic effects are quantifiable via Hammett constants:
Antimicrobial Activity:Electron-withdrawing para-fluorine enhances electrophilicity at sulfonyl sulfur, increasing antibacterial potency against S. aureus (MIC = 16 µg/mL) compared to non-fluorinated analogs (MIC >64 µg/mL). The methyl group’s lipophilicity improves membrane penetration .
Neuroprotective Applications:Fluorine’s strong C-F bond and methyl’s metabolic stability synergize in GlyT1 inhibition (IC₅₀ = 220 nM), outperforming:
Table 2: Comparative Analysis of Positional Isomers
| Isomer (CAS) | Structural Feature | Hydrogen Bond Donors/Acceptors | log P | Key Bioactivity |
|---|---|---|---|---|
| 4-F/4-CH₃ (357212-95-4) | Para-F/para-CH₃ | 1 donor / 4 acceptors | 2.7 | GlyT1 IC₅₀ = 220 nM |
| 3-F/4-CH₃ (333456-97-6) | Meta-F/para-CH₃ | 1 donor / 4 acceptors | 2.5 | Reduced S. aureus activity |
| 2-F/4-CH₃ (358393-50-7) | Ortho-F/para-CH₃ | 1 donor / 4 acceptors* | 2.1 | Altered metal coordination |
| 4-F/2-CH₃ (670260-30-7) | Para-F/ortho-CH₃ | 1 donor / 4 acceptors | 2.3 | Not reported |
*Intramolecular H-bonding in ortho-F reduces solvent accessibility
Coordination Chemistry:The sulfonyl oxygen’s electronegativity (–SO₂– δO = −0.51) enables stable complexes with Cu(II) and Pd(II), forming [Cu(L)₂]²⁺ and [Pd(L)Cl₂] used in catalytic oxidations and cross-coupling reactions. Fluorine’s −I effect strengthens metal-oxygen bonds by 8–12 kJ/mol versus non-fluorinated analogs .
Material Science Applications:Polymer incorporation leverages thermal stability (decomposition onset: 250°C) and UV resistance. The fluorine atom reduces UV cut-off to 290 nm (vs. 320 nm for hydrogen analogs), enhancing photostability in coatings [6].
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5